molecular formula C13H17ClF3NO B1434905 Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1803591-16-3

Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No.: B1434905
CAS No.: 1803591-16-3
M. Wt: 295.73 g/mol
InChI Key: JIYMHGNMGYSSQN-UHFFFAOYSA-N
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Description

Introduction

Chemical Identity and Nomenclature

Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride belongs to the class of arylalkylamine hydrochlorides . Its systematic IUPAC name, oxan-4-yl-[3-(trifluoromethyl)phenyl]methanamine hydrochloride , delineates its structure:

  • Oxan-4-yl : A tetrahydropyran ring substituted at the 4-position.
  • [3-(Trifluoromethyl)phenyl] : A benzene ring with a trifluoromethyl (-CF₃) group at the 3-position.
  • Methanamine hydrochloride : A primary amine (-CH₂NH₂) protonated as a hydrochloride salt.
Key Identifiers:
Property Value Source
CAS Number 1803591-16-3
Molecular Formula C₁₃H₁₇ClF₃NO
Molecular Weight 295.73 g/mol
IUPAC Name oxan-4-yl-[3-(trifluoromethyl)phenyl]methanamine; hydrochloride
SMILES C1COCCC1C(C2=CC(=CC=C2)C(F)(F)F)N.Cl
InChI Key JIYMHGNMGYSSQN-UHFFFAOYSA-N

Synonyms :

  • (4-(3-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
  • {4-[3-(Trifluoromethyl)phenyl]oxan-4-yl}methanamine hydrochloride

The compound’s structural rigidity arises from the oxane ring, while the trifluoromethyl group enhances its metabolic stability and lipophilicity, properties critical for biological interactions .

Historical Context and Discovery

The synthesis of trifluoromethyl-substituted oxane derivatives emerged in the early 2000s, driven by interest in fluorinated compounds for pharmaceutical applications. Patent CN1446811A (2003) detailed methods for synthesizing 2-trifluoromethyl-10-oxaneones, highlighting the use of p-chlorotrifluorotoluene and thiosalicylic acid as precursors . While this patent did not directly describe this compound, it established foundational techniques for incorporating trifluoromethyl groups into oxane frameworks.

The specific compound was first cataloged in chemical databases around 2012, with PubChem entries (CID 66570427) and supplier listings (e.g., American Elements, VulcanChem) appearing subsequently . Its development aligns with broader trends in medicinal chemistry to optimize pharmacokinetic properties through fluorination .

Research Significance and Objectives

This compound is primarily investigated for:

  • Drug Discovery : The trifluoromethyl group improves binding affinity to hydrophobic enzyme pockets, making the compound a candidate for protease or receptor modulation .
  • Materials Science : Fluorinated aromatic amines are used in liquid crystals and polymers due to their thermal stability .
  • Chemical Synthesis : As a building block for complex molecules, particularly in nucleophilic substitution reactions facilitated by the amine group .
Comparative Analysis with Analogues:
Compound Key Difference Application
4-(Trifluoromethyl)benzylamine Lacks oxane ring Intermediate in agrochemicals
N-[(3,4,5-Trifluorophenyl)methyl]oxan-4-amine Difluoro substitution Antimicrobial research

Current research objectives include:

  • Elucidating its mechanism of action in enzyme inhibition assays.
  • Optimizing synthetic routes for scalable production .
  • Exploring derivatization to enhance solubility for biomedical applications .

Properties

IUPAC Name

oxan-4-yl-[3-(trifluoromethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-3-1-2-10(8-11)12(17)9-4-6-18-7-5-9;/h1-3,8-9,12H,4-7,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYMHGNMGYSSQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC(=CC=C2)C(F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key steps include:

  • Formation of the oxane ring : Cyclization of suitable precursors under controlled acidic or basic conditions to generate the tetrahydropyran (oxane) scaffold.
  • Introduction of the trifluoromethyl group : Incorporation using reagents such as trifluoromethyl iodide or sulfonate derivatives, often catalyzed by transition metals or radical initiators.
  • Attachment of the phenyl group : Using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions to attach the trifluoromethylphenyl moiety to the oxane ring.
  • Incorporation of the methanamine group : Via reductive amination, where formaldehyde derivatives or other suitable reagents introduce the amino functionality.
  • Salt formation : Final step involves reacting the free base with hydrochloric acid to produce the hydrochloride salt, enhancing stability and solubility.

Reaction Conditions and Reagents

Reaction Step Reagents Conditions Purpose
Benzylamine synthesis 4-(Trifluoromethyl)benzaldehyde Hydrogenation or reductive amination To produce 4-(trifluoromethyl)benzylamine
Oxane ring formation Cyclization agents (acidic/basic) Heat, reflux To form the tetrahydropyran ring
Trifluoromethyl introduction Trifluoromethyl iodide or sulfonate Catalytic conditions, often with copper or iron catalysts To install the trifluoromethyl group
Phenyl attachment Suzuki or Heck coupling Palladium catalyst, base, elevated temperature To attach the phenyl ring
Methanamine addition Formaldehyde derivatives, reductive amination agents Mild heating, reducing agents like NaBH4 To introduce the amino group
Hydrochloride salt formation Hydrochloric acid Aqueous or anhydrous conditions To produce the hydrochloride salt

Data Table of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield Remarks
Reductive amination 4-(Trifluoromethyl)benzaldehyde Ammonia, NaBH4 Reflux, aqueous High Produces benzylamine intermediate
Cyclization to oxane Benzylamine derivative Acidic or basic catalyst Reflux, controlled pH Moderate Forms the oxane ring
Trifluoromethylation Phenyl precursor Trifluoromethyl iodide Catalytic, elevated temperature Variable Critical for trifluoromethyl group incorporation
Cross-coupling Phenyl trifluoromethyl precursor Pd catalyst Reflux, inert atmosphere Good Attaches phenyl ring to oxane
Reductive amination Formaldehyde derivative NaBH4 Mild heating Good Adds amino group to the structure
Salt formation Free base HCl Aqueous Quantitative Produces hydrochloride salt

Analytical Techniques for Verification

  • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR confirm structural integrity, trifluoromethyl incorporation, and ring formation.
  • Mass Spectrometry : HRMS verifies molecular weight and fragmentation pattern.
  • HPLC : Ensures purity (>98%) suitable for research and pharmaceutical applications.
  • Infrared Spectroscopy : Detects characteristic functional groups, such as amines and ether linkages.

Research Findings and Optimization

Research indicates that optimizing reaction temperatures, catalysts, and solvents significantly enhances yield and purity. For example, trifluoromethylation reactions benefit from radical initiators and inert atmospheres, while cross-coupling reactions require precise control of palladium catalyst loading and ligand selection. Purification often employs column chromatography or recrystallization, tailored to remove impurities and by-products.

Industrial Considerations

Although detailed industrial protocols are scarce, large-scale synthesis likely mirrors laboratory methods with process modifications to improve efficiency, such as continuous flow reactors for trifluoromethylation and automated purification systems. Emphasis is placed on safety, cost-effectiveness, and environmental impact, especially regarding the handling of fluorinated reagents.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in medicinal chemistry for the development of new therapeutic agents. Its structure allows for potential interactions with various biological targets, which can lead to the discovery of novel drugs. The trifluoromethyl group is known to improve the binding affinity and metabolic stability of drug candidates, making this compound particularly valuable in drug design.

Potential Therapeutic Areas:

  • Antidepressant Activity: Research has indicated that compounds with similar structures may exhibit antidepressant effects by modulating neurotransmitter levels. Initial studies suggest that oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride could have similar effects, warranting further investigation into its pharmacological profile.
  • Anticancer Properties: In vitro studies have shown cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent. The compound's unique structure may contribute to its efficacy in targeting cancer cells.
  • Antimicrobial Activity: Preliminary research indicates that this compound exhibits antimicrobial properties against several bacterial strains, potentially due to the electron-withdrawing nature of the trifluoromethyl group, which enhances interactions with microbial targets.

Chemical Synthesis and Reactions

The synthesis of this compound typically involves several steps:

  • Preparation of Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)benzylamine from 4-(trifluoromethyl)benzaldehyde through a reduction amination process.
  • Formation of the Oxane Ring: The benzylamine derivative is then reacted with an appropriate oxane precursor under controlled conditions.
  • Final Product Isolation: The final product is obtained as a hydrochloride salt, enhancing its solubility for biological applications.

Types of Reactions:

  • Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction reactions to modify functional groups.
  • Substitution Reactions: The trifluoromethyl and methanamine groups can participate in various substitution reactions, further expanding its utility in organic synthesis.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride
  • CAS Number : 1803591-16-3
  • Molecular Formula: C₁₃H₁₇ClF₃NO
  • Molecular Weight : 295.73 g/mol
  • Structural Features : Comprises a tetrahydropyran-4-yl (oxan-4-yl) group linked to a methanamine scaffold, with a 3-(trifluoromethyl)phenyl substituent. The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the oxan-4-yl group contributes to conformational rigidity .

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Structural Differences Potential Implications
Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine HCl (1803591-16-3) C₁₃H₁₇ClF₃NO 295.73 3-CF₃-phenyl, oxan-4-yl High solubility due to oxan-4-yl oxygen; moderate lipophilicity from CF₃.
Cyclopropyl(4-(trifluoromethyl)phenyl)methanamine HCl (1263094-18-3) C₁₁H₁₂ClF₃N 250.67 4-CF₃-phenyl, cyclopropyl Smaller cycloalkyl group reduces steric bulk; lower solubility vs. oxan-4-yl.
4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine HCl (1311254-76-8) C₁₃H₁₇ClF₃NO 295.73 2-CF₃-phenyl regioisomer Altered receptor binding due to CF₃ positional isomerism.
(3-Methylthiophen-2-yl)(oxan-4-yl)methanamine HCl (1052519-53-5) C₁₁H₁₇ClNOS 260.78 Thiophene replaces phenyl; 3-methyl Enhanced π-π stacking (thiophene); methyl adds steric hindrance.
[3-(4-Methylphenyl)phenyl]methanamine HCl (49703-56-2) C₁₄H₁₆ClN 233.74 Biphenyl with 4-methyl Increased lipophilicity; potential for improved membrane permeability.

Structural and Functional Group Analysis

Core Scaffold Variations: The oxan-4-yl group in the parent compound provides a six-membered oxygen-containing ring, improving aqueous solubility compared to cyclopropyl or non-polar substituents .

Substituent Position and Bioactivity :

  • The 3-CF₃-phenyl group in the parent compound vs. the 2-CF₃-phenyl isomer (CAS 1311254-76-8) highlights the importance of substituent position. Meta-substitution (3-CF₃) may optimize steric and electronic interactions in target binding .

Physicochemical and Pharmacokinetic Inferences

Solubility :

  • The oxan-4-yl group’s oxygen atom enhances hydrogen bonding, increasing solubility relative to purely hydrocarbon substituents (e.g., cyclopropyl or biphenyl) .

Lipophilicity (LogP): The trifluoromethyl group increases lipophilicity, aiding blood-brain barrier penetration.

Metabolic Stability :

  • CF₃ groups generally resist oxidative metabolism, extending half-life. Thiophene-containing analogs (e.g., CAS 1052519-53-5) may undergo sulfur oxidation, altering pharmacokinetics .

Biological Activity

Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride is a synthetic organic compound notable for its unique structural features, including a trifluoromethyl group attached to a phenyl ring and an oxan ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

The molecular formula of this compound is C14H18F3NO·HCl, with a molecular weight of 309.75 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it suitable for various biological applications. The oxan structure contributes to its reactivity, allowing it to participate in nucleophilic substitutions and form salts with acids like hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group is known for its electron-withdrawing properties, which can enhance binding affinity and influence metabolic pathways. The amine group can engage in various biochemical interactions, contributing to the compound's pharmacological profile.

Antidepressant Effects

Research indicates that compounds with similar structures may exhibit antidepressant properties. The presence of the trifluoromethyl group is often linked to enhanced activity against certain targets involved in mood regulation.

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on various enzymes:

  • Cholinesterases : Moderate inhibition has been observed, which is significant for neuropharmacological applications.
  • Cyclooxygenase-2 (COX-2) : Potential anti-inflammatory activity through COX-2 inhibition has been noted, making it a candidate for pain management therapies.

The compound's interactions with these enzymes are supported by kinetic studies and molecular docking analyses, which reveal specific binding interactions facilitated by the trifluoromethyl group .

Study 1: Inhibition of Cholinesterases

A study demonstrated that derivatives of this compound showed moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating promising potential for treating Alzheimer's disease. For example:

  • AChE IC50 : 19.2 μM
  • BChE IC50 : 13.2 μM

These findings suggest that the trifluoromethyl substitution enhances the biological activity of similar compounds .

Study 2: COX-2 Inhibition

In vitro assays indicated that this compound exhibited moderate inhibitory effects on COX-2, supporting its potential as an anti-inflammatory agent. The specific interactions between the trifluoromethyl group and enzyme residues were elucidated through molecular docking studies, revealing hydrogen bonding that stabilizes the binding conformation.

Data Summary Table

Biological Activity Target IC50 Value Remarks
Cholinesterase InhibitionAChE19.2 μMPotential for Alzheimer's treatment
BChE13.2 μMSignificant neuropharmacological implications
COX-2 InhibitionCOX-2ModerateAnti-inflammatory potential

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride
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Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride

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